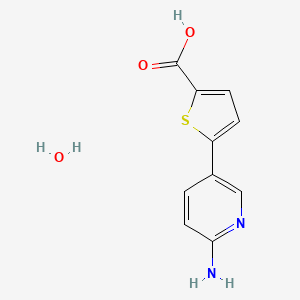

![molecular formula C19H14ClFN4O2S B2500470 N-(3-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251693-21-6](/img/structure/B2500470.png)

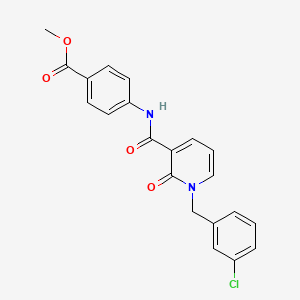

N-(3-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C19H14ClFN4O2S and its molecular weight is 416.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Research has demonstrated that substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These compounds were prepared through the condensation of a 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine, highlighting their potential in agricultural applications for controlling unwanted vegetation (Moran, 2003).

Antimicrobial Evaluation

Substituted sulfonamides and sulfinyl compound derivatives have been synthesized and evaluated for their antimicrobial activity. The antimicrobial evaluation of these compounds demonstrates their potential in combating microbial infections, contributing to the development of new antimicrobial agents (Abdel-Motaal & Raslan, 2014).

Anticancer Properties

Compounds with a [1,2,4]triazolo[1,5-a]pyridine core have shown remarkable anticancer effects. Modification of these compounds, such as replacing the acetamide group with an alkylurea moiety, has led to derivatives with potent antiproliferative activities against various human cancer cell lines while reducing toxicity. These findings suggest their potential as effective anticancer agents with low toxicity (Wang et al., 2015).

Insecticidal Agents

A novel series of bioactive sulfonamide thiazole derivatives have been synthesized and evaluated as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds incorporate a sulfonamide-bearing thiazole moiety, showing potent toxic effects and suggesting their application in pest management (Soliman et al., 2020).

Light Harvesting Applications

Quantum mechanical studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds have revealed their potential light-harvesting properties. These compounds exhibit significant nonlinear optical properties, suggesting their importance in the development of novel inhibitor molecules and their potential applications in designing new dye-sensitized solar cells (DSSCs) (Mary et al., 2019).

Antifungal and Antimalarial Agents

Compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold have also shown promising antifungal and antimalarial activities. Their ability to inhibit the growth of pathogens such as Candida species and Plasmodium falciparum highlights their potential as therapeutic agents in treating fungal infections and malaria (Szafrański et al., 2017; Karpina et al., 2020).

Mechanism of Action

Target of Action

The compound contains a [1,2,4]triazolo[4,3-a]pyridine moiety, which is a common structural feature in many bioactive compounds . Compounds with this structure often interact with various receptors or enzymes in the body, but the specific target would depend on the exact structure and substituents of the compound.

properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN4O2S/c20-15-4-1-3-14(11-15)12-25(17-8-6-16(21)7-9-17)28(26,27)18-5-2-10-24-13-22-23-19(18)24/h1-11,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQVYGOEHNNMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2500393.png)

![3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2500402.png)

![2-Chloro-1-[(9R,10S)-9,10-dihydroxy-7-azaspiro[4.6]undecan-7-yl]ethanone](/img/structure/B2500406.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)

![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2500408.png)

![5-chloro-9-(3,4-dimethylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2500410.png)